molecular formula C35H38N4O9 B12505489 Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Cat. No.: B12505489
M. Wt: 658.7 g/mol
InChI Key: FJYOABRVKHDUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including azido, hydroxy, phenyl, and fluorenylmethoxycarbonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate typically involves multi-step organic reactions. The starting materials are carefully selected to introduce the desired functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the pyrano[3,2-D][1,3]dioxin ring: This step involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the azido group: Azidation reactions are performed using sodium azide or other azidating agents.

    Protection and deprotection steps: Protecting groups such as tert-butyl and fluorenylmethoxycarbonyl are used to protect sensitive functional groups during intermediate steps and are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Staudinger reduction with triphenylphosphine.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the azido group will produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The azido group may participate in click chemistry reactions, while the hydroxy and phenyl groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
  • Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate
  • Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azido group, in particular, allows for unique click chemistry applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYOABRVKHDUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.